3-(Piperidin-1-ylsulfonyl)aniline
Overview
Description
“3-(Piperidin-1-ylsulfonyl)aniline” is a chemical compound with the formula C₁₁H₁₆N₂O₂S . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C₁₁H₁₆N₂O₂S . The compound has a molecular weight of 240.3219 .Scientific Research Applications
Synthesis of Piperidine Derivatives
3-(Piperidin-1-ylsulfonyl)aniline is utilized in synthesizing various piperidine derivatives. Kozlov and Kadutskii (2008) demonstrated a three-component condensation of anilines with dimedone and formaldehyde, leading to the formation of 3,5-dispirosubstituted piperidines, useful in creating polyfunctional 3-spirofused piperidines (Kozlov & Kadutskii, 2008).
Anticancer Activity
The compound has been involved in the synthesis of molecules with potential anticancer properties. Subhash and Bhaskar (2021) synthesized aniline derivatives from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, showing in vitro anticancer activity against various human cells (Subhash & Bhaskar, 2021).
Antihypertensive Properties
Research by Clark et al. (1983) on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which are related to this compound, demonstrated potential antihypertensive effects in hypertensive rats (Clark et al., 1983).
Reactivity with Amines
Tarasov et al. (2002) explored the reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride, closely related to this compound, with aniline and piperidine, resulting in the formation of corresponding sulfonamides (Tarasov et al., 2002).
Mechanism of Action
While the specific mechanism of action for “3-(Piperidin-1-ylsulfonyl)aniline” is not found, sulfonamide derivatives, which this compound is a part of, are known to exhibit antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Safety and Hazards
Future Directions
Piperidines, including “3-(Piperidin-1-ylsulfonyl)aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “this compound”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOQYXOKZRRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383416 | |
Record name | 3-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22184-99-2 | |
Record name | 3-(Piperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Piperidinosulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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